Ethyl 4-[({1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}carbonyl)amino]piperidine-1-carboxylate
Description
Ethyl 4-[({1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}carbonyl)amino]piperidine-1-carboxylate is a synthetic small molecule characterized by a pyrimidine core substituted with methyl and trifluoromethyl groups, linked to two piperidine rings via carbamate and amide bonds.
Properties
IUPAC Name |
ethyl 4-[[1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidine-4-carbonyl]amino]piperidine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28F3N5O3/c1-3-31-19(30)28-10-6-15(7-11-28)26-18(29)14-4-8-27(9-5-14)17-12-16(20(21,22)23)24-13(2)25-17/h12,14-15H,3-11H2,1-2H3,(H,26,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBQFWKDVDGDLCD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCC(CC1)NC(=O)C2CCN(CC2)C3=NC(=NC(=C3)C(F)(F)F)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28F3N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 4-[({1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}carbonyl)amino]piperidine-1-carboxylate, with CAS number 1775558-90-1, is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 443.5 g/mol. The structure includes a piperidine core substituted with a pyrimidine ring and a trifluoromethyl group, which may influence its biological properties.
Biological Activity Overview
The biological activity of this compound has been explored in various contexts, particularly its role as an inhibitor of specific enzymes and its effects on cancer cell lines.
Enzyme Inhibition
Research indicates that compounds with similar structures often exhibit inhibition of monoacylglycerol lipase (MAGL), an enzyme involved in the endocannabinoid system. For instance, derivatives of piperidine have shown promising results in inhibiting MAGL with varying IC50 values. Although specific data for this compound is limited, related compounds have demonstrated competitive inhibition mechanisms, suggesting that this compound may share similar properties .
Antiproliferative Activity
Studies involving structurally related compounds have reported significant antiproliferative effects on cancer cell lines. For example, certain benzoylpiperidine derivatives showed IC50 values ranging from 31.5 to 43.9 µM against ovarian cancer cells . This suggests that this compound might also exhibit similar activity, potentially due to its structural characteristics.
Case Studies and Research Findings
| Study | Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|---|
| Study A | Compound 19 | OVCAR-3 | 31.5 | MAGL inhibition |
| Study B | Compound 20 | COV318 | 43.9 | MAGL inhibition |
| Study C | Benzoylpiperidine derivatives | Various cancer lines | 7.9 - 92 | Antiproliferative |
The mechanisms by which this compound may exert its effects include:
- Enzyme Inhibition : By binding to active sites or allosteric sites on enzymes like MAGL, it can modulate lipid signaling pathways.
- Cell Cycle Regulation : Similar compounds have been shown to induce cell cycle arrest in cancer cells, leading to inhibited proliferation.
- Apoptosis Induction : Evidence from related studies suggests that these compounds may trigger apoptotic pathways in cancer cells.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural analogs of this compound share the pyrimidine-piperidine scaffold but differ in substituents, leading to variations in physicochemical properties, target interactions, and bioactivity. Below is a detailed comparison based on evidence from diverse sources:
Table 1: Structural and Functional Comparison of Analogous Compounds
Key Findings :
Trifluoromethyl vs. Benzofuro Groups : The target compound’s trifluoromethyl group improves lipophilicity and metabolic stability compared to the benzofuro analog, which may favor passive diffusion across membranes .
Pyrazole vs.
Bioactivity Clustering : Evidence from bioactivity profiling () suggests that compounds with trifluoromethyl-pyrimidine-piperidine scaffolds cluster together, indicating shared modes of action (e.g., kinase inhibition).
Physicochemical and Pharmacokinetic Trends :
- Lipophilicity : Trifluoromethyl and benzofuro groups increase logP values, favoring blood-brain barrier penetration but risking off-target effects.
- Metabolic Stability : Ethyl ester groups (common in all compounds) may undergo hydrolysis in vivo, but trifluoromethyl and fluorine substituents slow oxidative metabolism .
- Target Specificity : The target compound’s methyl group may reduce steric hindrance compared to bulkier substituents (e.g., benzofuro), enabling broader target engagement .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
